molecular formula C13H11NO3 B1342389 3-Amino-4-phenoxybenzoic acid CAS No. 37531-32-1

3-Amino-4-phenoxybenzoic acid

Cat. No.: B1342389
CAS No.: 37531-32-1
M. Wt: 229.23 g/mol
InChI Key: BBCRLBBRTVEVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-phenoxybenzoic acid is an organic compound with the molecular formula C13H11NO3. It is characterized by the presence of an amino group (-NH2) at the third position and a phenoxy group (-O-C6H5) at the fourth position on a benzoic acid ring.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-phenoxybenzoic acid are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates.

Mode of Action

This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that the compound binds to these targets and enhances their biological activity. Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. For instance, the activation of PPAR-γ can influence lipid metabolism and insulin sensitivity, while the activation of glucokinase can impact glucose metabolism . The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions.

Pharmacokinetics

The compound’s molecular weight of 22924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to enhanced lipid metabolism and glucose utilization, potentially benefiting conditions like diabetes and metabolic syndrome . The inhibition of protein glycation can prevent the formation of harmful compounds, potentially offering protective effects against conditions like aging and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

3-Amino-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the production of prostaglandins and leukotrienes. Additionally, this compound can bind to proteins such as albumin, influencing its transport and distribution within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the inhibition or activation of enzymes, such as cyclooxygenases, which play a crucial role in inflammatory responses. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their activity. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes. Additionally, it can bind to proteins such as albumin, which aids in its distribution throughout the body. These interactions play a crucial role in determining the localization and accumulation of this compound within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of 3-nitro-4-phenoxybenzoic acid, while reduction can yield various amine derivatives .

Scientific Research Applications

3-Amino-4-phenoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-phenoxybenzoic acid is unique due to the specific positioning of the amino and phenoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-amino-4-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCRLBBRTVEVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608095
Record name 3-Amino-4-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37531-32-1
Record name 3-Amino-4-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-4-phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-4-phenoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-phenoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-phenoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-phenoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-phenoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.